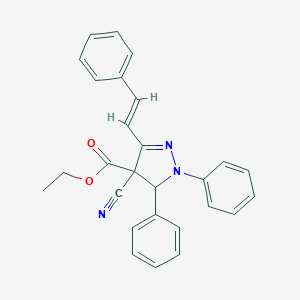![molecular formula C20H21Cl2N5O4 B283174 4-amino-N-[2-({4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B283174.png)
4-amino-N-[2-({4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-N-[2-({4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in drug development. This compound is a type of oxadiazole derivative that has been synthesized using various methods.
作用機序
The mechanism of action of 4-amino-N-[2-({4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide involves its ability to inhibit the activity of certain enzymes and receptors in the body. Specifically, this compound has been shown to inhibit the activity of tyrosine kinase enzymes and the angiotensin II type 1 receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-amino-N-[2-({4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide include its ability to inhibit the activity of tyrosine kinase enzymes and the angiotensin II type 1 receptor. This inhibition can lead to a decrease in cancer cell growth and proliferation and a decrease in blood pressure, respectively.
実験室実験の利点と制限
One advantage of using 4-amino-N-[2-({4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide in lab experiments is its ability to selectively inhibit certain enzymes and receptors in the body. This allows for more targeted and specific research. However, a limitation of using this compound is that it may have off-target effects on other enzymes and receptors, which could complicate the interpretation of results.
将来の方向性
There are several future directions for research on 4-amino-N-[2-({4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide. One potential direction is to explore its potential as a treatment for cancer. Specifically, further research could focus on its ability to inhibit tyrosine kinase enzymes and its potential to be used in combination with other cancer treatments. Another direction could be to investigate its potential as a treatment for hypertension. Further research could focus on its ability to inhibit the angiotensin II type 1 receptor and its potential to be used in combination with other blood pressure medications.
In conclusion, 4-amino-N-[2-({4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide is a chemical compound that has potential applications in drug development. Its ability to selectively inhibit certain enzymes and receptors in the body makes it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications.
合成法
The synthesis of 4-amino-N-[2-({4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide can be achieved using different methods. One of the commonly used methods is the reaction of 2,6-dichlorobenzyl alcohol with 3-methoxybenzaldehyde in the presence of sodium hydroxide to form the intermediate compound. This intermediate is then reacted with ethylenediamine and triethyl orthoformate to form the final product.
科学的研究の応用
4-amino-N-[2-({4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide has potential applications in drug development due to its ability to inhibit certain enzymes and receptors in the body. This compound has been studied for its ability to inhibit the activity of tyrosine kinase enzymes, which play a role in cancer cell growth and proliferation. Additionally, this compound has been shown to have an inhibitory effect on the angiotensin II type 1 receptor, which is involved in the regulation of blood pressure.
特性
分子式 |
C20H21Cl2N5O4 |
|---|---|
分子量 |
466.3 g/mol |
IUPAC名 |
4-amino-N-[2-[[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C20H21Cl2N5O4/c1-29-17-9-12(10-24-7-8-25-20(28)18-19(23)27-31-26-18)5-6-16(17)30-11-13-14(21)3-2-4-15(13)22/h2-6,9,24H,7-8,10-11H2,1H3,(H2,23,27)(H,25,28) |
InChIキー |
OLAUUHVBBBGOKG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNCCNC(=O)C2=NON=C2N)OCC3=C(C=CC=C3Cl)Cl |
正規SMILES |
COC1=C(C=CC(=C1)CNCCNC(=O)C2=NON=C2N)OCC3=C(C=CC=C3Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[(6,7-Dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4-(4-methylphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate](/img/structure/B283095.png)
![Ethyl 5-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate](/img/structure/B283098.png)

![7-Oxo-1,3,5-triphenyl-1,7-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile](/img/structure/B283102.png)
![3-(2-naphthoyl)-1,5-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one](/img/structure/B283103.png)
![1,3,5-triphenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one](/img/structure/B283104.png)
![1-(4-Methylphenyl)-3-(2-naphthoyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283105.png)
![3-Acetyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283106.png)
![Methyl 1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283107.png)
![Methyl 1-(4-chlorophenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283108.png)
![Ethyl 1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283110.png)
![Ethyl 7-anilino-1-(4-chlorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283112.png)
![7-Anilino-1-(4-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B283113.png)